molecular formula C16H13ClN2O B1503972 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline CAS No. 885277-22-5

4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

Cat. No.: B1503972
CAS No.: 885277-22-5
M. Wt: 284.74 g/mol
InChI Key: SBQDBXIVANEOPQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline is a quinazoline derivative with a molecular structure that includes a chloro group, a methoxyphenyl group, and a methyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common method is the condensation of anthranilic acid with an appropriate halide, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,4-dione derivatives.

  • Reduction: Reduction of the quinazoline core to produce simpler derivatives.

  • Substitution: Introduction of various functional groups at different positions on the quinazoline ring.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and antitumor properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activity, it is being studied for its potential use in treating various diseases, including cancer and infections. Its mechanism of action involves interaction with specific molecular targets in cells.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-2-methoxyphenol

  • 4-Bromo-2-methoxyphenol

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness: 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds

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Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-3-8-14-13(9-10)15(17)19-16(18-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQDBXIVANEOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696115
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-22-5
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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